molecular formula C17H29NO B4899416 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine

5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine

Cat. No. B4899416
M. Wt: 263.4 g/mol
InChI Key: YKMYHKBXGWQHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMPEA is a member of the phenethylamine class of compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also exhibits affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C. The activation of these receptors leads to the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in large quantities. 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine is also stable under various conditions, which makes it suitable for various experimental settings. However, 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has some limitations, such as its partial agonist activity, which may complicate the interpretation of results in certain experiments.

Future Directions

There are several future directions for the research of 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Another area of interest is the study of its effects on various neurotransmitter systems and their potential implications for mood and behavior. Additionally, the development of more selective agonists for the 5-HT2A receptor may provide a better understanding of the role of this receptor in various physiological processes.

Synthesis Methods

The synthesis of 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine involves the reaction between 2,6-dimethylphenol and diethylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography, to obtain the final compound. The synthesis of 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-(2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-18(6-2)13-8-7-9-14-19-17-15(3)11-10-12-16(17)4/h10-12H,5-9,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMYHKBXGWQHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine

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